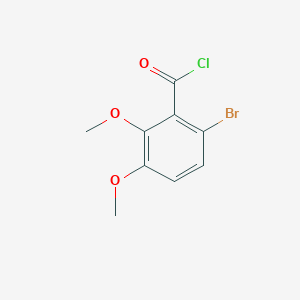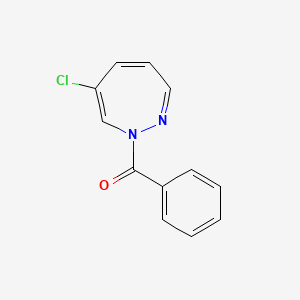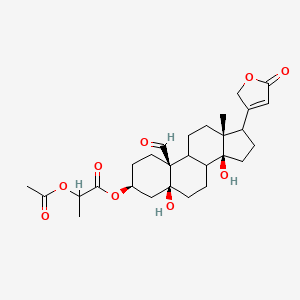![molecular formula C10H16Cl2N2O2 B14505722 1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) CAS No. 63502-92-1](/img/structure/B14505722.png)
1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties
Vorbereitungsmethoden
The synthesis of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) typically involves the reaction of 1,1’-[(2R,5S)-2,5-dimethylpiperazine-1,4-diyl] with 2-chloroethanone under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at reflux temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The compound can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include sodium ethoxide, potassium salts, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various biological molecules, leading to its biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) can be compared with other similar compounds, such as:
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one): This compound has similar chemical properties and applications.
2-Chloro-N-arylacetamide: This compound is also used as a precursor for the synthesis of novel compounds with potential pharmacological activities.
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: This compound has promising bioactive properties and is studied for its potential therapeutic applications.
The uniqueness of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) lies in its specific chemical structure and the diverse range of applications it offers in various fields of scientific research and industry.
Eigenschaften
CAS-Nummer |
63502-92-1 |
|---|---|
Molekularformel |
C10H16Cl2N2O2 |
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
2-chloro-1-[(2S,5R)-4-(2-chloroacetyl)-2,5-dimethylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H16Cl2N2O2/c1-7-5-14(10(16)4-12)8(2)6-13(7)9(15)3-11/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI-Schlüssel |
IQZOZEHTALVLJU-OCAPTIKFSA-N |
Isomerische SMILES |
C[C@@H]1CN([C@H](CN1C(=O)CCl)C)C(=O)CCl |
Kanonische SMILES |
CC1CN(C(CN1C(=O)CCl)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


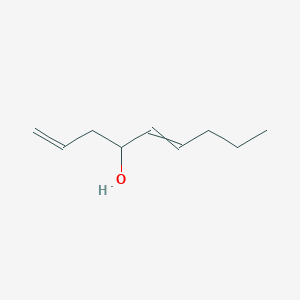

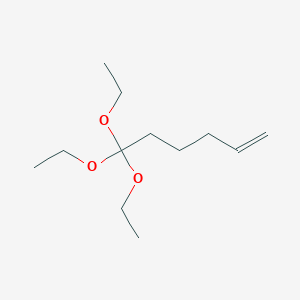
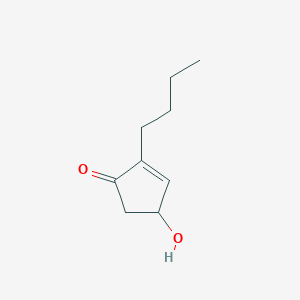
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)
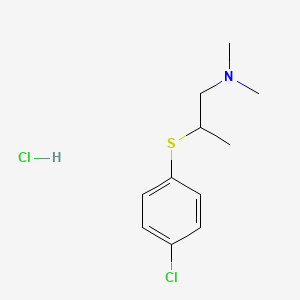

![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
